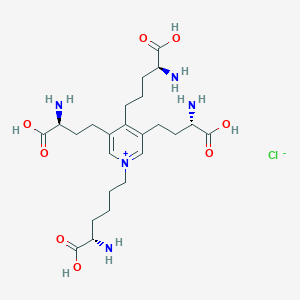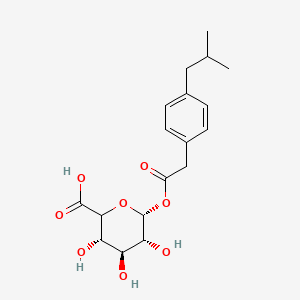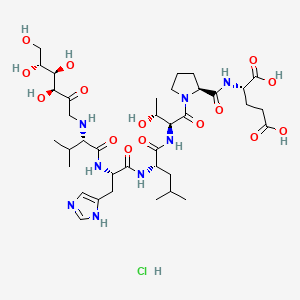
Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone: is a chemical compound with the molecular formula C₁₃H₁₇N₃O₄ and a molecular weight of 279.29 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone typically involves the reaction of ethyl pyruvate with 3-formylamino-4-methoxyphenylhydrazine under controlled conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at a low temperature to ensure the stability of the product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The compound is then purified and stored at -20°C to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced hydrazones.
Substitution: Formation of substituted hydrazones with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone is used in the synthesis of various organic compounds and as a reagent in chemical reactions .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications .
Medicine: While not intended for diagnostic or therapeutic use, this compound is used in preclinical studies to understand its potential effects on biological systems .
Industry: The compound is utilized in the development of new materials and as a chemical intermediate in various industrial processes .
Mecanismo De Acción
Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit the systemic release of cytokines such as tumor necrosis factor-alpha and high mobility group protein B1, which are involved in the body’s inflammatory response . This inhibition helps reduce inflammation and protect tissues from damage .
Comparación Con Compuestos Similares
Ethyl Pyruvate: A simple derivative of pyruvic acid with anti-inflammatory properties.
3-formylamino-4-methoxyphenylhydrazine: A precursor used in the synthesis of Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit key inflammatory cytokines sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C13H17N3O4 |
|---|---|
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
ethyl (2Z)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C13H17N3O4/c1-4-20-13(18)9(2)15-16-10-5-6-12(19-3)11(7-10)14-8-17/h5-8,16H,4H2,1-3H3,(H,14,17)/b15-9- |
Clave InChI |
FCTPJLPLVYPRIA-DHDCSXOGSA-N |
SMILES isomérico |
CCOC(=O)/C(=N\NC1=CC(=C(C=C1)OC)NC=O)/C |
SMILES canónico |
CCOC(=O)C(=NNC1=CC(=C(C=C1)OC)NC=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



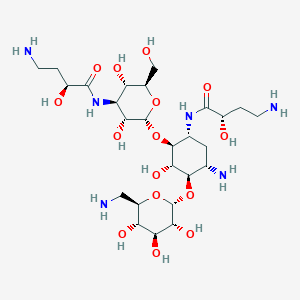


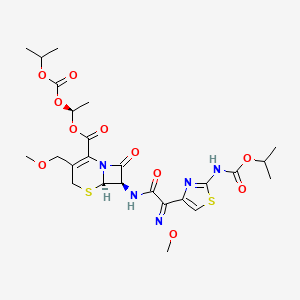
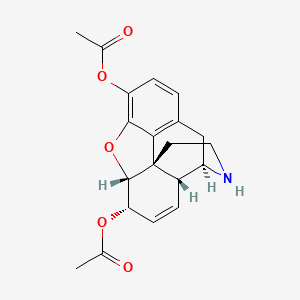

![3-[(Methanesulfonyl)(methyl)amino]-5-(prop-2-en-1-yl)benzoic acid](/img/structure/B13854695.png)

